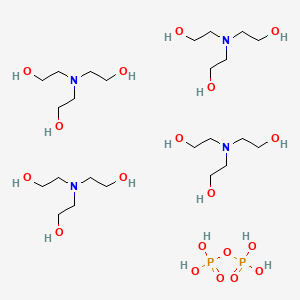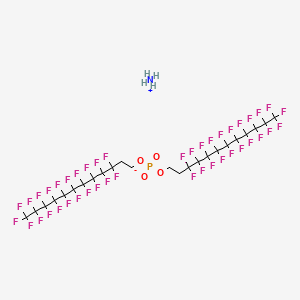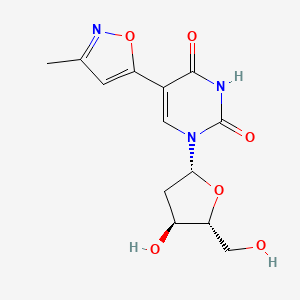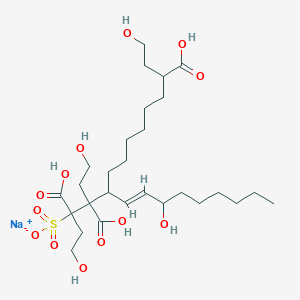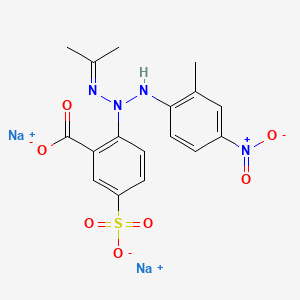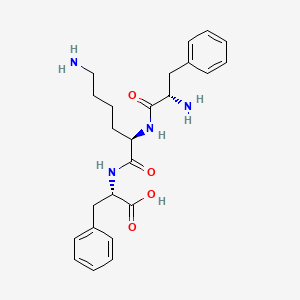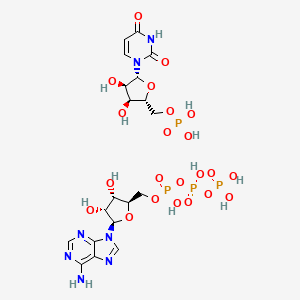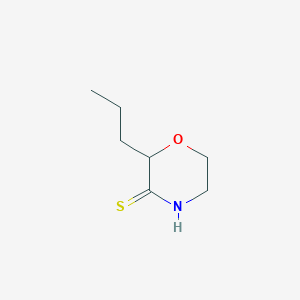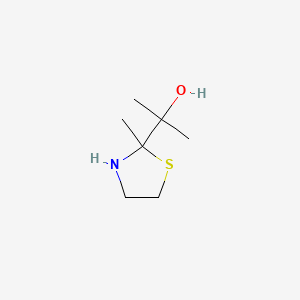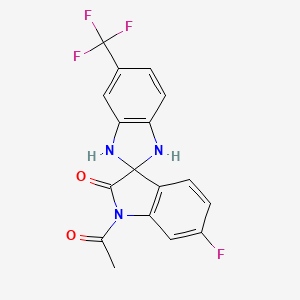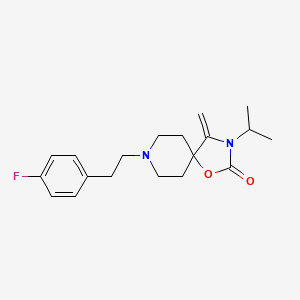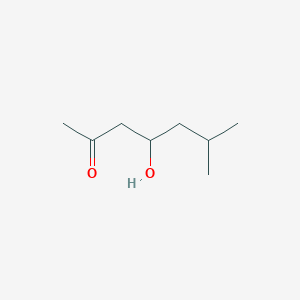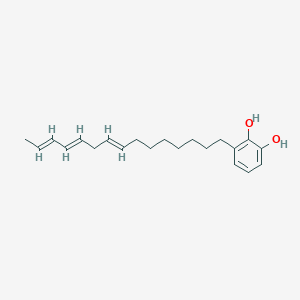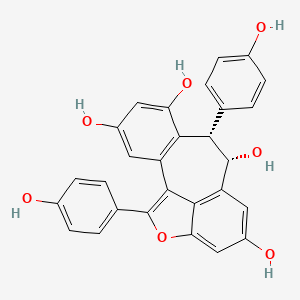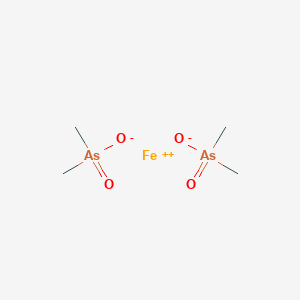
Ferrous cacodylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrous cacodylate is a chemical compound with the molecular formula ( \text{Fe(C}_2\text{H}_6\text{AsO}_2)_2 ) It is a coordination complex where ferrous ions (Fe(^{2+})) are bonded to cacodylate anions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ferrous cacodylate can be synthesized by reacting ferrous salts, such as ferrous sulfate or ferrous chloride, with sodium cacodylate in an aqueous solution. The reaction typically occurs under mild conditions, with the ferrous salt being dissolved in water and then mixed with an aqueous solution of sodium cacodylate. The resulting precipitate is filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process would involve controlled reaction conditions to ensure high yield and purity, followed by purification steps such as recrystallization or filtration.
Análisis De Reacciones Químicas
Types of Reactions: Ferrous cacodylate undergoes various chemical reactions, including:
Oxidation: Ferrous ions (Fe(^{2+})) can be oxidized to ferric ions (Fe(^{3+})) in the presence of oxidizing agents.
Reduction: Under reducing conditions, this compound can be reduced to elemental iron.
Substitution: The cacodylate ligands can be substituted by other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and potassium permanganate (KMnO(_4)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or hydrogen gas (H(_2)) can be used.
Substitution: Ligands such as ethylenediamine or other amines can replace cacodylate under appropriate conditions.
Major Products:
Oxidation: Ferric cacodylate or ferric oxide.
Reduction: Elemental iron and cacodylic acid.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Ferrous cacodylate has several applications in scientific research:
Chemistry: Used as a reagent in coordination chemistry to study the behavior of ferrous ions in different ligand environments.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential therapeutic applications, including as an iron supplement or in the treatment of iron deficiency anemia.
Industry: Potential use in catalysis and as a precursor for other iron-containing compounds.
Mecanismo De Acción
The mechanism of action of ferrous cacodylate involves the interaction of ferrous ions with biological molecules. In biological systems, ferrous ions can participate in redox reactions, acting as electron donors or acceptors. This property is crucial for processes such as oxygen transport and cellular respiration. The cacodylate anion may also play a role in stabilizing the ferrous ion and facilitating its transport and uptake in biological systems.
Comparación Con Compuestos Similares
Ferrous sulfate (FeSO(_4)): Commonly used as an iron supplement.
Ferrous gluconate (Fe(C(_6)H(_11)O(_7))(_2)): Another iron supplement with different bioavailability.
Ferric citrate (Fe(C(_6)H(_5)O(_7))): Used in medicine to regulate blood iron levels.
Comparison: Ferrous cacodylate is unique due to the presence of the cacodylate ligand, which may confer different solubility, stability, and bioavailability properties compared to other ferrous compounds. Its specific coordination environment can also influence its reactivity and interactions in biological and chemical systems.
Propiedades
Número CAS |
59672-21-8 |
|---|---|
Fórmula molecular |
C4H12As2FeO4 |
Peso molecular |
329.82 g/mol |
Nombre IUPAC |
dimethylarsinate;iron(2+) |
InChI |
InChI=1S/2C2H7AsO2.Fe/c2*1-3(2,4)5;/h2*1-2H3,(H,4,5);/q;;+2/p-2 |
Clave InChI |
LJDKSIZJPLWCTD-UHFFFAOYSA-L |
SMILES canónico |
C[As](=O)(C)[O-].C[As](=O)(C)[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


